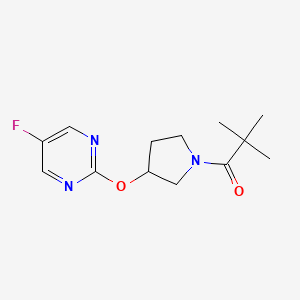

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

描述

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a pyrrolidine-based compound featuring a 5-fluoropyrimidin-2-yloxy substituent at the 3-position of the pyrrolidine ring and a 2,2-dimethylpropan-1-one group at the 1-position. The 2,2-dimethylpropan-1-one group enhances steric bulk and may improve metabolic stability compared to simpler ketone derivatives. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting kinases or nucleotide-binding enzymes.

属性

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-13(2,3)11(18)17-5-4-10(8-17)19-12-15-6-9(14)7-16-12/h6-7,10H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZPQUMXLJXEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structural features, and relevant research findings.

Chemical Structure

The compound features several key structural components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is known for its role in various biological activities.

- Fluoropyrimidine Moiety : A fluorinated pyrimidine structure that is often associated with anticancer properties.

- Dimethylpropanone : A ketone group that may influence the compound's reactivity and biological interactions.

The molecular formula of the compound is , and its structural representation can be summarized as follows:

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The fluoropyrimidine moiety is particularly significant as it can inhibit certain enzymes and receptors, disrupting normal cellular functions. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways.

- Modulation of Receptor Signaling : It may interact with cellular receptors, altering signaling pathways crucial for cell survival and proliferation.

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare it with other related compounds known for their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| This compound | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |

This comparison highlights the unique combination of functional groups present in this compound, suggesting a potential for anticancer and antiviral activities.

Case Studies and Research Findings

Several studies have explored compounds similar to this compound. For instance:

- Antimalarial Activity : Research has identified novel pyrimidine derivatives with potent antiplasmodial activity against malaria parasites. These compounds exhibited significant inhibition of key kinases involved in the parasite's life cycle, demonstrating the potential for similar activity in related compounds .

- Antitumor Effects : A study indicated that fluoropyrimidine derivatives could act as prodrugs that are converted into active metabolites within human erythrocytes. This conversion leads to the sustained release of potent antitumor agents such as 5-fluoro-2'-deoxyuridine (FUdR) .

- Enzymatic Inhibition : In vitro studies have shown that related compounds can inhibit specific kinases involved in cancer progression, suggesting a mechanism through which this compound could exert its biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one and related compounds:

Detailed Analysis

Structural Analogues with Pyrrolidine Cores (S)-LA1 (from ) shares the 2,2-dimethylpropan-1-one group and pyrrolidine core but replaces the fluoropyrimidinyloxy group with a diphenylphosphino-methyl substituent. This structural divergence renders (S)-LA1 a chiral ligand for iridium-catalyzed asymmetric hydrogenation, whereas the fluoropyrimidine derivative may exhibit biological activity due to its nucleotide-like structure . The quinoxaline-pyrrolidinone () demonstrates antimicrobial properties, highlighting how heterocyclic substituents on pyrrolidine/pyrrolidinone scaffolds can modulate bioactivity. The fluoropyrimidine group in the target compound may offer distinct binding interactions with enzymes like thymidylate synthase, a common target for fluoropyrimidines .

Ketone Derivatives The oxirane-containing propanone () lacks the pyrrolidine ring but shares the 2,2-dimethylpropan-1-one moiety. Its dichlorophenyl group suggests utility as a synthetic intermediate, whereas the fluoropyrimidine-pyrrolidine hybrid likely prioritizes bioactivity over reactivity .

Fluorinated vs. Non-Fluorinated Analogues Fluorine in the pyrimidine ring enhances metabolic stability and electronegativity compared to non-fluorinated derivatives (e.g., chlorinated or hydroxylated analogues). This property is critical in drug design for improving pharmacokinetics .

Research Findings and Data

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。